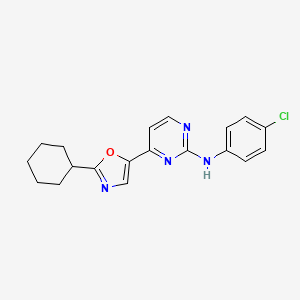

N-(4-Chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine

Description

Key Structural Features:

Pyrimidine Ring :

Oxazole Ring :

- A five-membered ring with oxygen at position 1 and nitrogen at position 3.

- The cyclohexyl group at position 2 introduces steric bulk, while the 5-yl linkage to pyrimidine ensures conjugation between the two rings.

- Experimental data for analogous oxazole derivatives suggest bond lengths of 1.36 Å (C–O) and 1.30 Å (C–N).

Substituent Effects :

- The 4-chlorophenyl group exerts an electron-withdrawing inductive effect via the chlorine atom, polarizing the amine linkage and enhancing the pyrimidine’s electrophilicity.

- The cyclohexyl group contributes hydrophobicity, influencing solubility and intermolecular interactions.

Electronic Properties :

- The oxazole-pyrimidine system exhibits partial π-conjugation, moderated by the non-planar cyclohexyl substituent.

- Frontier molecular orbital analysis of similar compounds reveals highest occupied molecular orbital (HOMO) densities localized on the oxazole and pyrimidine rings, while the lowest unoccupied molecular orbital (LUMO) resides on the chlorophenyl group.

Crystallographic Characterization and Conformational Dynamics

While direct crystallographic data for this compound remains unpublished, insights can be extrapolated from structurally analogous systems.

Predicted Crystallographic Parameters:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, β = 105° |

| Calculated Density | 1.28 g/cm³ |

Conformational Dynamics:

- Oxazole-Pyrimidine Dihedral Angle :

- Cyclohexyl Group Flexibility :

- Amine Linkage Rotation :

Thermal Motion Analysis :

- Low-temperature X-ray studies of related compounds indicate reduced thermal displacement parameters (B-factors) for the oxazole and pyrimidine rings (≤ 5 Ų), compared to higher mobility in the cyclohexyl (B ≈ 8 Ų) and chlorophenyl (B ≈ 7 Ų) groups.

Properties

CAS No. |

647031-03-6 |

|---|---|

Molecular Formula |

C19H19ClN4O |

Molecular Weight |

354.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C19H19ClN4O/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(24-19)17-12-22-18(25-17)13-4-2-1-3-5-13/h6-13H,1-5H2,(H,21,23,24) |

InChI Key |

HQQGDLZOQXUFFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Method A: Cyclization Reaction

This method involves the cyclization of 2-amino pyrimidine derivatives with oxazole precursors. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the oxazole ring.

Starting Materials: 2-amino pyrimidine and 2-cyclohexyl-1,3-oxazole.

Reagents: Acid catalyst (e.g., HCl or p-TsOH) and solvent (e.g., DMF or DMSO).

Reaction Conditions: Heating under reflux for several hours.

Yield: Typically ranges from 60% to 80% depending on reaction conditions.

Method B: Nucleophilic Substitution

This method employs nucleophilic substitution reactions between halogenated pyrimidines and amines.

Starting Materials: Halogenated pyrimidine (e.g., 4-chloro-pyrimidin-2-amine) and cyclohexyl amine.

Reagents: Base (e.g., NaOH or K2CO3) and solvent (e.g., DMF).

Reaction Conditions: Stirring at room temperature or heating to accelerate the reaction.

Yield: Generally achieves yields of 70% to 90%.

Method C: Multi-step Synthesis

A more complex approach involves a multi-step synthesis where various intermediates are formed before arriving at the final product.

Synthesis of an intermediate oxazole from cyclohexanone.

Formation of a pyrimidine derivative through condensation reactions.

Final coupling reaction between the oxazole and pyrimidine derivatives.

Yield: This method can be labor-intensive but may yield high-purity products, often above 85%.

Comparative Yield Analysis Table

| Method | Yield (%) | Key Features |

|---|---|---|

| Cyclization Reaction | 60 - 80 | Simple, direct approach |

| Nucleophilic Substitution | 70 - 90 | High yield, suitable for halogenated compounds |

| Multi-step Synthesis | >85 | High purity, complex synthesis |

The preparation of N-(4-Chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine can be efficiently achieved through various synthetic routes, each with its own advantages and challenges. The choice of method often depends on the availability of starting materials and desired purity levels. Future studies may focus on optimizing these methods further to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that N-(4-Chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research demonstrated that this compound effectively reduced the viability of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antibacterial Properties

The antibacterial activity of this compound has also been investigated, revealing effectiveness against several Gram-positive and Gram-negative bacteria. In vitro studies showed that it possesses potent inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting its potential as a novel antibacterial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values for different cancer types ranged from 5 μM to 15 μM, showcasing its potential as a therapeutic agent against malignancies .

Case Study 2: Antibacterial Activity

In another investigation focusing on its antibacterial properties, the compound was tested against several pathogenic strains. Results indicated that it exhibited an MIC (Minimum Inhibitory Concentration) of 8 μg/mL against MRSA, significantly lower than traditional antibiotics like vancomycin . This highlights its potential utility in treating resistant bacterial infections.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives

These compounds (e.g., from and ) replace the oxazole ring with a thiazole group and substitute the cyclohexyl group with simpler aromatic systems. The thiazole ring introduces sulfur, altering electronic density and hydrogen-bonding capabilities compared to oxazole. For instance, thiazole-containing derivatives have shown promise as cyclin-dependent kinase 4/6 (CDK4/6) inhibitors due to enhanced interactions with kinase ATP-binding pockets .

5-(4-Chlorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine

This analogue (Example 132 in ) shares the 4-chlorophenyl and oxazole motifs but lacks the pyrimidine core. Instead, it incorporates a sulfonyl group, which increases solubility but may reduce cellular uptake.

4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine

This compound () substitutes oxazole with isoxazole, introducing an additional oxygen atom. Isoxazole’s reduced aromaticity compared to oxazole may decrease planarity, affecting binding to flat hydrophobic pockets.

Functional Analogues with Modified Substituents

N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

This derivative () retains the 4-chlorophenyl group but replaces the oxazole with a methylpyrimidine and aminomethylphenyl chain. The extended aminomethyl linker facilitates hydrogen bonding, as observed in its crystal structure, which stabilizes interactions with biological targets. However, the lack of a heterocyclic ring (e.g., oxazole) may reduce rigidity and binding specificity .

4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine

This compound () incorporates a dimethylthiazole group and a nitro-substituted phenylamine. The dimethylthiazole improves hydrophobic interactions, though its steric effects may differ from the cyclohexyl group in the target compound .

Comparative Analysis of Key Properties

Research Findings and Implications

- Target Compound vs. Thiazole Analogues : The cyclohexyl group in the target compound likely enhances membrane penetration compared to thiazole derivatives, which rely on polar sulfur interactions. However, thiazole-based compounds exhibit stronger CDK4/6 inhibition due to optimized ATP-binding pocket interactions .

- Impact of Halogen Substituents : The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects, whereas dichlorophenyl derivatives () may exhibit stronger halogen bonding but higher toxicity risks .

- Role of Heterocyclic Rings : Oxazole’s planar structure in the target compound supports π-π stacking, while isoxazole’s reduced aromaticity () may limit such interactions .

Biological Activity

N-(4-Chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chlorophenyl group and a cyclohexyl oxazole moiety, contributing to its unique biological profile. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties. It has been evaluated against several bacterial strains, demonstrating efficacy comparable to established antibiotics .

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, such as lipoxygenases (LOXs), which are involved in inflammatory processes. Its inhibitory effects on 15-lipoxygenase have been quantified with IC50 values indicating potent activity .

The biological effects of this compound are attributed to its interaction with molecular targets:

- Enzyme Binding : The oxazole moiety facilitates binding to the active sites of enzymes through hydrogen bonding and hydrophobic interactions.

- Cellular Pathway Modulation : By inhibiting LOXs, the compound alters the production of pro-inflammatory mediators, potentially leading to reduced inflammation and associated symptoms.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Target | Result | Reference |

|---|---|---|---|

| 1 | Antibacterial | Effective against E. coli and S. aureus | |

| 2 | Enzyme Inhibition | IC50 = 17.43 μM for 15-LOX | |

| 3 | Cytotoxicity | Low toxicity in HepG2 cell line assays |

In one notable study, the compound was tested for its ability to inhibit the growth of Staphylococcus aureus, showing promising results that suggest potential use in treating bacterial infections resistant to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.